Aspochracin is a naturally occurring cyclic tripeptide first isolated from the culture filtrate of Aspergillus ochraceus, a fungus known to cause muscardine disease in insects [, ]. This secondary metabolite belongs to the aspochracin-type cyclic tripeptide family, characterized by their unique structure incorporating N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine residues, along with an octatrienoic acid side chain [, , ].
Aspochracin has garnered significant interest in scientific research due to its potent insecticidal activity [, ]. Additionally, derivatives of aspochracin, such as JBIR-15 and sclerotiotides, have demonstrated promising antifungal and antibacterial properties [, , , ].
Aspochracin is a cyclotripeptide compound primarily derived from the marine fungus Aspergillus ochraceus. This compound has garnered attention due to its insecticidal properties and potential applications in cancer treatment as an anti-tumor agent. Aspochracin is composed of three amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, along with an octatrienoic acid side chain that contributes to its biological activity .
Aspochracin is classified as a natural product and belongs to the broader category of cyclic peptides. It is biosynthesized by specific strains of Aspergillus, particularly Aspergillus ochraceus and related species. These fungi are typically found in marine environments and are known for producing a variety of bioactive metabolites .
The synthesis of aspochracin can be achieved through various biotechnological approaches, primarily focusing on fermentation processes using marine-derived fungi. The production involves the fermentation of these fungi under controlled conditions to optimize yield and activity of the desired metabolites.
Aspochracin features a unique cyclic structure characterized by its tripeptide formation. The molecular formula for aspochracin is C₁₃H₁₉N₃O₂, with a molecular weight of approximately 239.31 g/mol. The cyclic nature of the compound enhances its stability and bioactivity.
Aspochracin undergoes various chemical reactions that can modify its structure and enhance its biological activity. Notably, it can participate in radical reactions initiated by photoisomerization or oxidation processes, which can lead to the formation of analogs with potentially improved properties .
Aspochracin exhibits its biological effects primarily through interference with cellular processes in target organisms. As an anti-tumor agent, it inhibits tumor cell growth by inducing apoptosis and disrupting cell cycle progression.
Aspochracin is typically presented as a white to off-white powder with moderate solubility in organic solvents. Its melting point and stability under various conditions are crucial for its application in scientific research.
Aspochracin has various scientific applications due to its bioactive properties:
Aspochracin is a specialized fungal metabolite belonging to the class of cyclic tripeptide-polyketide hybrid molecules. Its core structure consists of three amino acid residues—L-proline, L-isoleucine, and a modified L-tyrosine—linked to a polyketide-derived alkyl side chain, forming a 15-membered macrocycle [7]. The compound has a molecular formula of C₃₂H₅₇N₃O₆ and a molecular weight of 579.82 g/mol. Key chemical features include:
Table 1: Core Chemical Characteristics of Aspochracin
Property | Specification |
---|---|
Molecular Formula | C₃₂H₅₇N₃O₆ |
Molecular Weight | 579.82 g/mol |
Hybrid Type | Cyclic tripeptide-polyketide |
Key Functional Groups | Depsipeptide bond, alkyl chain |
Solubility Profile | Lipophilic (soluble in organic solvents) |
Aspochracin was first isolated in the 1960s from strains of Aspergillus ochraceus, a filamentous fungus ubiquitous in soil and agricultural ecosystems [7] [8]. The genus Aspergillus was initially cataloged by Italian biologist Pier Antonio Micheli in 1729, who noted its resemblance to an aspergillum (holy water sprinkler) under microscopy [4]. By the mid-20th century, systematic screening of Aspergillus metabolites revealed aspochracin’s unique insecticidal properties. Early structural elucidation efforts employed degradation studies and NMR spectroscopy, confirming its peptide-polyketide hybrid nature [7]. Notably, aspochracin production is strain-dependent, with optimal yields observed in A. ochraceus cultured in nitrogen-limited media, suggesting specialized biosynthetic regulation.
Aspochracin exemplifies the bioengineering prowess of Aspergillus fungi, which generate diverse secondary metabolites with pharmacological potential. Marine-derived Aspergillus species, in particular, produce antimicrobial terpenoids, alkaloids, and polyketides (e.g., ophiobolins and sclerotiamides), with 337 antibacterial compounds documented between 2010–2024 [2] [3]. Aspochracin contributes to this landscape through its dual bioactivities:
Its hybrid architecture positions aspochracin as a model for exploring biosynthetic gene clusters (BGCs). Advances in genomics reveal that such metabolites arise from non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) megacomplexes, enabling combinatorial biosynthesis for novel derivatives [6].
Table 2: Documented Bioactivities of Aspochracin and Related Metabolites
Bioactivity | Target Organisms | Mechanistic Insight |
---|---|---|
Insecticidal | Lepidopteran larvae (e.g., silkworms) | Chitin synthase inhibition |
Antibacterial (indirect) | Gram-positive bacteria | Membrane disruption (in structural analogs) |
Biosynthetic Template | N/A | NRPS-PKS hybrid pathway engineering |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0